molecular formula C15H16ClNO B1385450 N-(2-Chlorobenzyl)-2-ethoxyaniline CAS No. 1019498-20-4

N-(2-Chlorobenzyl)-2-ethoxyaniline

Cat. No.: B1385450
CAS No.: 1019498-20-4
M. Wt: 261.74 g/mol
InChI Key: WLXBFSQIIRIKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorobenzyl)-2-ethoxyaniline is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carcinogenic Potential

N-(2-Chlorobenzyl)-2-ethoxyaniline's related compound, 4,4'-methylene-bis(2-chloroaniline), was studied for its carcinogenic potential in rats. The study found that this compound caused tumors in various organs, indicating its carcinogenic nature in certain contexts (Stula et al., 1975).

Metabolic Activation and DNA Adduct Formation

Research on 4,4'-methylenebis(2-chloroaniline), a structurally similar compound, revealed its genotoxicity. The compound forms DNA adducts upon metabolic activation, contributing to its carcinogenic properties (Segerbäck & Kadlubar, 1992).

Inhibition of Herpes Virus Replication

A study on 9-([2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound related to this compound, showed it effectively inhibits the replication of herpes group viruses. This suggests potential antiviral applications for similar compounds (Field et al., 1983).

Herbicidal Activity

Compounds related to this compound have been explored for their herbicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which shares some structural similarities, showed significant herbicidal activity against specific weed species (Yu et al., 2021).

Antimicrobial Activity and Enzyme Inhibition

N-(2-Chlorobenzyl)-substituted hydroxamate, a compound related to this compound, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS). It also demonstrated antimicrobial activity against Haemophilus influenzae, indicating potential antimicrobial applications (Hayashi et al., 2013).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-15-10-6-5-9-14(15)17-11-12-7-3-4-8-13(12)16/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXBFSQIIRIKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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